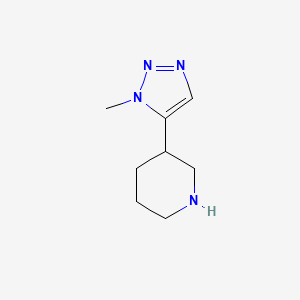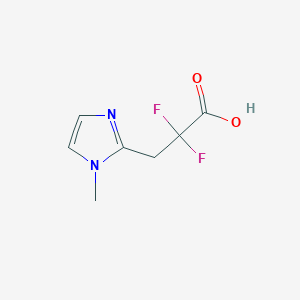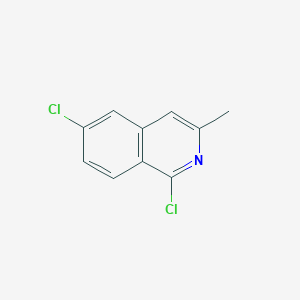
1,6-Dichloro-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichloro-3-methylisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at positions 1 and 6, and a methyl group at position 3 on the isoquinoline ring. It has a molecular formula of C10H7Cl2N and a molecular weight of 212.08 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dichloro-3-methylisoquinoline can be synthesized through various methods. One common method involves the chlorination of 3-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another approach is the aza-Diels–Alder reaction, where 3-dichloromethyl-1,2,4-triazines react with 1,2-dehydrobenzene to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of iron-containing catalysts, such as ferrocene or tris(acetylacetonato)iron(III), has been reported to enhance the efficiency of the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced isoquinoline derivatives.
Applications De Recherche Scientifique
1,6-Dichloro-3-methylisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Dichloro-3-methylisoquinoline involves its interaction with various molecular targets. The chlorine atoms and the methyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-6-methylisoquinoline
- 1,6-Dichloroisoquinoline
- 3-Methylisoquinoline
Uniqueness
1,6-Dichloro-3-methylisoquinoline is unique due to the specific positioning of its chlorine atoms and methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H7Cl2N |
|---|---|
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
1,6-dichloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
Clé InChI |
AUPIYJWQNPEJEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
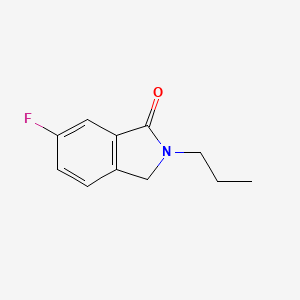

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)
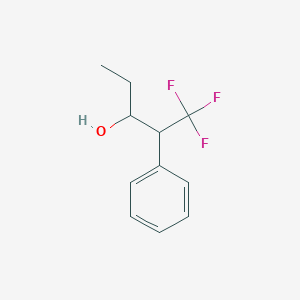

![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
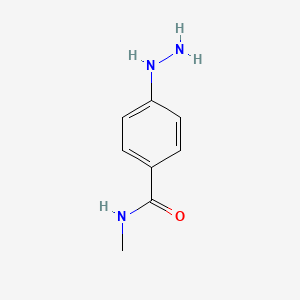
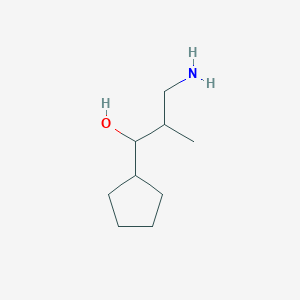
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
